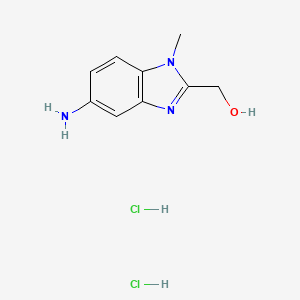

(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride

CAS No.: 1158781-00-0

Cat. No.: VC2649961

Molecular Formula: C9H13Cl2N3O

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158781-00-0 |

|---|---|

| Molecular Formula | C9H13Cl2N3O |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride |

| Standard InChI | InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H |

| Standard InChI Key | SAOJMXXXLPVZMD-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl |

Introduction

Chemical Identity and Structure

Basic Chemical Information

The compound (5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1158781-00-0 |

| Molecular Formula | C9H13Cl2N3O |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride |

| Parent Compound CAS | 330472-50-9 (free base form) |

This compound belongs to the benzimidazole class, specifically modified with an amino group at position 5, a methyl group at the N1 position, and a hydroxymethyl group at position 2. The dihydrochloride salt formation significantly alters its physicochemical properties compared to the free base.

Structural Features

The molecular structure of (5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride consists of a benzimidazole heterocycle with three key functional groups:

-

A benzimidazole core (fused benzene and imidazole rings)

-

An amino (-NH2) group at position 5 of the benzene ring

-

A methyl (-CH3) group at position 1 (N1) of the imidazole ring

-

A hydroxymethyl (-CH2OH) group at position 2

-

Two hydrochloride molecules forming the salt

The standard InChI representation of the parent compound is InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H, highlighting its structural composition. This chemical identity distinguishes it from related compounds such as the non-methylated variant (5-Amino-1H-benzimidazol-2-yl)methanol dihydrochloride (C8H11Cl2N3O) .

Physical and Chemical Properties

Solubility Characteristics

As a dihydrochloride salt, this compound demonstrates significantly enhanced water solubility compared to its free base form. This property is particularly important for biological research applications requiring aqueous environments. The improved solubility results from the protonation of nitrogen atoms in the benzimidazole ring, creating positive charges that interact favorably with water molecules.

Similar benzimidazole dihydrochloride salts can exhibit water solubility more than 1,000 times greater than their corresponding free bases, as observed with related compounds . For instance, related benzimidazole dihydrochlorides have demonstrated water solubility exceeding 50,000 mg/L, compared to just 45-180 mg/L for their non-salt counterparts .

Synthesis and Preparation

Salt Formation Process

The dihydrochloride salt is typically prepared by treating the free base form ((5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol) with hydrochloric acid in a suitable solvent system. A typical procedure for similar compounds involves:

-

Suspending the free base in methanol containing hydrochloric acid

-

Stirring at room temperature for 24 hours

-

Cooling the mixture to approximately 5°C for 18 hours

-

Collecting the precipitated salt by filtration

The conversion to a dihydrochloride salt significantly alters the compound's properties, particularly enhancing water solubility while potentially changing crystallinity and melting point .

Comparative Analysis with Related Compounds

Comparison with Non-salt Form

The free base form, (5-Amino-1-methyl-1H-benzimidazol-2-yl)methanol (CAS: 330472-50-9), differs from the dihydrochloride salt in several important aspects:

The non-salt form has been characterized with a monoisotopic mass of 177.090212 and an average mass of 177.207 , which transforms to the dihydrochloride salt (250.12 g/mol) through addition of two HCl molecules.

Comparison with Related Benzimidazole Derivatives

Several structurally related compounds provide points of comparison:

-

(5-Amino-1H-benzimidazol-2-yl)methanol dihydrochloride (C8H11Cl2N3O, 236.1 g/mol) - Lacks the N-methyl group

-

(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride (C10H15Cl2N3O, 264.15 g/mol) - Contains an ethyl rather than methyl substituent

-

(2-Methyl-1H-benzo[d]imidazol-5-yl)methanol (CAS: 106429-52-1) - A related benzimidazole with different substitution pattern

These structural variations result in different physicochemical properties and potentially different biological activities, highlighting the importance of specific substituent patterns in determining a compound's behavior and utility.

Research Applications

Synthetic Utility

As a functionalized benzimidazole, this compound can serve as a valuable intermediate in synthetic pathways. The presence of three reactive functional groups (amino, hydroxymethyl, and the benzimidazole nitrogen) provides multiple handles for further chemical transformations:

-

The amino group can participate in amide formation, reductive amination, or diazonium chemistry

-

The hydroxymethyl group can be oxidized, halogenated, or used in ether/ester formation

-

The benzimidazole core can engage in various heterocyclic transformations

These chemical possibilities make the compound potentially valuable in the synthesis of more complex molecules with pharmaceutical interest.

Analytical Characterization

Spectroscopic Properties

While detailed spectroscopic data specific to (5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride is limited in the available literature, benzimidazole compounds typically display characteristic spectroscopic profiles:

-

UV-Visible spectroscopy: Benzimidazoles typically show strong absorption bands in the 250-280 nm region due to π→π* transitions

-

IR spectroscopy: Expected bands include N-H stretching (amino group), O-H stretching (hydroxymethyl), and characteristic benzimidazole ring vibrations

-

NMR spectroscopy: The 1H NMR would show signals for the methyl protons, hydroxymethyl protons, aromatic protons, and exchangeable protons (NH2 and OH)

These spectroscopic properties are valuable for compound identification and purity assessment.

Crystallographic Analysis

Related benzimidazole compounds have been characterized through crystallographic methods, revealing important structural features. For instance, 5-Amino-1-methyl-1H-benzimidazole (a closely related compound lacking the hydroxymethyl group) has been studied crystallographically, showing:

-

A planar benzimidazole core configuration

-

Specific patterns of intermolecular hydrogen bonding

-

Participation of the amino nitrogen's lone-pair electrons in conjugation with the ring system

Similar structural characteristics would be expected for (5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride, though possibly modified by the presence of the hydroxymethyl group and the effects of salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume